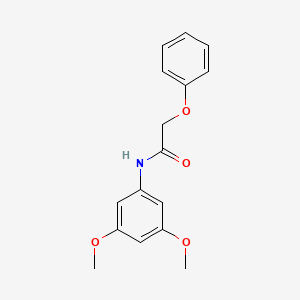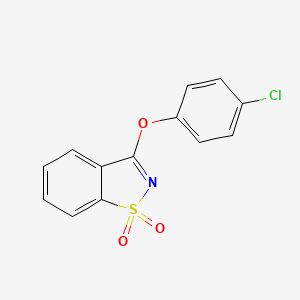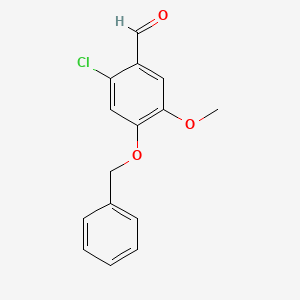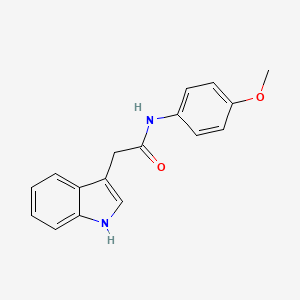
N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide, also known as 2C-E, is a synthetic phenethylamine that is classified as a psychedelic drug. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is a potent hallucinogenic substance that has gained popularity among recreational drug users due to its intense and long-lasting effects. However,
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide involves the activation of the 5-HT2A receptor, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin is thought to be responsible for the psychedelic effects of this compound, such as altered perception, hallucinations, and changes in mood.
Biochemical and Physiological Effects:
Research has shown that this compound has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as induce pupil dilation. Additionally, this compound has been found to increase the levels of cortisol, a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide in lab experiments is its potency and long-lasting effects. This allows researchers to study the effects of the substance over an extended period of time. However, the potential for adverse effects on the body, such as increased heart rate and blood pressure, must be taken into consideration. Additionally, the legality of this compound may limit its use in certain countries or institutions.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide. One area of interest is the potential therapeutic applications of the substance. Studies have shown that psychedelic substances such as psilocybin and LSD may have therapeutic potential for the treatment of mental health disorders such as depression and anxiety. Further research is needed to determine if this compound may also have therapeutic potential.
Another area of interest is the molecular mechanism of action of this compound. While it is known that this compound acts as a partial agonist at the 5-HT2A receptor, the exact molecular interactions between the substance and the receptor are not fully understood. Further research is needed to elucidate these interactions and to better understand the molecular basis of the psychedelic effects of this compound.
In conclusion, this compound is a potent psychedelic substance that has been used in scientific research to investigate its effects on the brain and behavior. While the substance has potential therapeutic applications, its use must be carefully considered due to the potential for adverse effects on the body. Further research is needed to fully understand the molecular mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide involves the condensation of 3,5-dimethoxyphenylacetonitrile with phenyl magnesium bromide, followed by the hydrolysis of the resulting nitrile to form the amide. The final product is obtained through recrystallization. This synthesis method has been well-established in the literature and has been replicated by numerous researchers.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide has been used in scientific research to investigate its effects on the brain and behavior. Studies have shown that this compound acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other psychedelic substances such as LSD and psilocybin.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-8-12(9-15(10-14)20-2)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPDHLUXIUCZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)


amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)